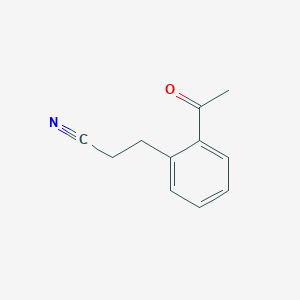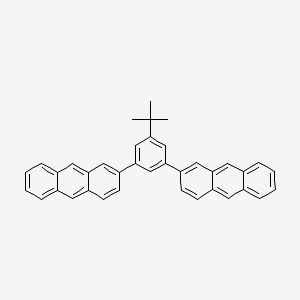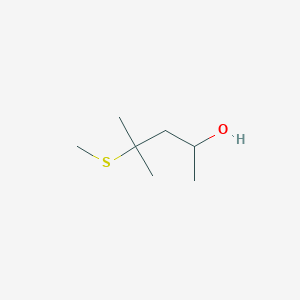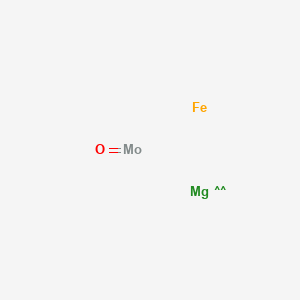![molecular formula C7H15N3O B14225748 (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both hydrazine and hydroxylamine functional groups. These functional groups contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine can be achieved through several methods. One common approach involves the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride . This intermediate can then be further reacted with appropriate hydrazine derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes. For example, a plasma-electrochemical cascade pathway has been developed to synthesize hydroxylamine from air and water . This method is environmentally friendly and sustainable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include oximes, amines, and nitrone derivatives, which have various applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction is often mediated by the hydrazine and hydroxylamine functional groups, which can undergo nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazine and hydroxylamine derivatives, such as:
Hydroxylamine: A simpler compound with similar reactivity but fewer functional groups.
Hydrazine: Another related compound with applications in rocket propellants and chemical synthesis.
Oximes: Compounds formed from the reaction of hydroxylamine with aldehydes or ketones.
Uniqueness
The uniqueness of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine lies in its dual functional groups, which provide a broader range of reactivity and applications compared to simpler analogs. This makes it a valuable compound in both research and industrial contexts .
Eigenschaften
Molekularformel |
C7H15N3O |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C7H15N3O/c1-5(2)4-7(10-11)6(3)9-8/h5,11H,4,8H2,1-3H3/b9-6+,10-7+ |
InChI-Schlüssel |
VKTMHADCDXYNKC-KZZDLZNXSA-N |
Isomerische SMILES |
CC(C)C/C(=N\O)/C(=N/N)/C |
Kanonische SMILES |
CC(C)CC(=NO)C(=NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
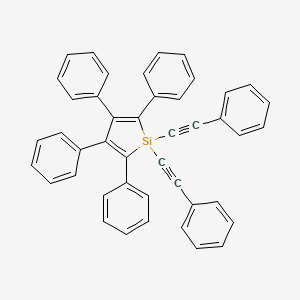
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)

![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
